molecular formula C16H19N3O2 B11018877 6-(3-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11018877
M. Wt: 285.34 g/mol
InChI Key: IXKJFWKJRUMFPJ-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group and a pyrrolidinylmethyl group in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Methoxyphenyl Group: This step may involve the use of methoxyphenyl halides or methoxyphenyl boronic acids in a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pyrrolidinylmethyl Group: This can be done through nucleophilic substitution reactions using pyrrolidine and suitable alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group or nucleophilic substitution at the pyrrolidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a phenol derivative, while reduction of the pyridazinone core could produce a dihydropyridazine.

Scientific Research Applications

6-(3-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    6-(3-methoxyphenyl)-2-methylpyridazin-3(2H)-one: Lacks the pyrrolidinylmethyl group, which may result in different biological activity.

    6-phenyl-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one: Lacks the methoxy group, potentially affecting its chemical reactivity and biological properties.

    6-(3-methoxyphenyl)-2-(methylamino)pyridazin-3(2H)-one: Contains a methylamino group instead of the pyrrolidinylmethyl group, which may alter its pharmacological profile.

Uniqueness

The presence of both the methoxyphenyl and pyrrolidinylmethyl groups in 6-(3-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C16H19N3O2/c1-21-14-6-4-5-13(11-14)15-7-8-16(20)19(17-15)12-18-9-2-3-10-18/h4-8,11H,2-3,9-10,12H2,1H3

InChI Key

IXKJFWKJRUMFPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCC3

Origin of Product

United States

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